molecular formula C18H16N2O4S B2684871 Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-31-2

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2684871
CAS No.: 888409-31-2
M. Wt: 356.4
InChI Key: GCRCGORXVCXONL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-methoxybenzamido substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole core. The compound’s structure combines aromatic, hydrogen-bonding (amide), and lipophilic (methoxy, ester) moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves coupling 4-methoxybenzoyl chloride with ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a common precursor for benzothiazole derivatives .

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-6-9-14-15(10-12)25-18(19-14)20-16(21)11-4-7-13(23-2)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCGORXVCXONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride to form 2-(4-methoxybenzamido)thiazole. This intermediate is then reacted with ethyl 2-bromo-6-carboxylate to yield the final product. The reaction conditions typically involve the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane .

Chemical Reactions Analysis

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.

Scientific Research Applications

Chemistry

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its unique chemical properties.

Biology

The compound exhibits significant biological activities that make it a potential candidate for drug development. Notably, it has shown promise in:

  • Antimicrobial Research : Exhibiting notable antimicrobial properties against various bacterial strains.
  • Antiviral Research : Potential applications in treating viral infections.
  • Anticancer Research : Demonstrated anticancer properties against various cancer cell lines.

Medicine

Due to its diverse biological activities, this compound is investigated for therapeutic applications such as:

  • Anti-inflammatory Agent : Inhibiting cytokine production (e.g., IL-6 and TNF-alpha).
  • Analgesic Effects : Modulating pain pathways through enzyme inhibition.
  • Neuroprotective Agent : Potential to protect neuronal cells from damage.

Industry

The compound finds applications in the development of new materials such as polymers and dyes due to its unique chemical structure.

Study on Anticancer Efficacy

A recent study evaluated the anticancer properties against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 8 to 12 µM across different cell types.

Anti-inflammatory Mechanism

Research highlighted the compound's potential as an anti-inflammatory agent by demonstrating its effect on cytokine production in vitro. It effectively inhibited IL-6 and TNF-alpha production.

Comparative Analysis with Other Thiazole Derivatives

In comparative studies, this compound exhibited superior activity against certain bacterial strains and showed enhanced cytotoxicity against cancer cells compared to other thiazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation and pain pathways, leading to its anti-inflammatory and analgesic effects . Additionally, its antimicrobial and antiviral activities are attributed to its ability to disrupt the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of benzothiazole derivatives is highly modifiable, influencing biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituent at Position 2 Key Properties/Applications Reference
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate -NH₂ Intermediate for further derivatization
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate -N-(Boc-piperazine) Hsp90 C-terminal inhibitors
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate -NH₂, -O-(pyridin-3-ylmethyl) DNA gyrase inhibition (Acinetobacter/Pseudomonas)
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate -NH-(benzothiazole-2-carbonyl) Structural analysis (density: 1.495 g/cm³)

Key Observations :

  • Amino vs. Amido Groups: The amino group in Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is reactive, enabling coupling with acyl chlorides (e.g., to form the target compound) .

Substituent Variations at Position 6

The 6-position typically hosts ester groups, which can be hydrolyzed to carboxylic acids for further functionalization:

Compound Name Substituent at Position 6 Notes Reference
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate -COOEt Stable intermediate for carboxylic acid derivatives
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate -COOMe Methyl ester enhances solubility vs. ethyl

Key Observations :

  • Ester Hydrolysis : Ethyl esters (e.g., in the target compound) are commonly hydrolyzed to carboxylic acids for prodrug strategies .
  • Solubility : Methyl esters (e.g., in ) may offer marginally better aqueous solubility than ethyl esters.

Key Observations :

  • The 4-methoxybenzamido group’s electron-donating methoxy moiety may enhance π-π stacking with kinase ATP-binding pockets, analogous to CSNK2 inhibitors (e.g., CSNK2 inhibitor 84 in ).
  • Piperazine and pyridine-containing derivatives show targeted protein interactions, suggesting the target compound’s 4-methoxybenzamido group could be optimized for similar specificity.

Physicochemical Properties

Property Target Compound Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Boc-Piperazine Derivative
Molecular Weight (g/mol) ~370 (estimated) 236.27 (CAS 50850-93-6) 383.44
LogP (Predicted) ~3.5 (methoxy increases lipophilicity) ~2.1 ~4.0
Hydrogen-Bonding Capacity Donor: 1 (amide NH); Acceptor: 4 Donor: 1 (NH₂); Acceptor: 3 Donor: 1; Acceptor: 6

Biological Activity

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological properties. The presence of the methoxy and amido groups enhances its biological activity. The compound can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate.

The mechanism of action of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and pain pathways, contributing to its anti-inflammatory and analgesic effects.
  • Cell Cycle Modulation : It has been shown to affect cell cycle progression, particularly arresting cells in the G2/M phase, which is critical for its anticancer activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has demonstrated significant anticancer effects in vitro against several cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12.07Moderate growth inhibition
HepG2 (liver cancer)10.00Strong growth inhibition
MCF-7 (breast cancer)8.50Significant cytotoxicity

In studies, it was found to induce apoptosis in cancer cells through mechanisms involving downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Anti-inflammatory Activity

This compound has shown promising results in reducing inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs. For instance, it significantly reduced TNF-alpha release in LPS-stimulated macrophages.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 8 to 12 µM across different cell types.
  • Anti-inflammatory Mechanism : Another research highlighted the compound's potential as an anti-inflammatory agent by demonstrating its effect on cytokine production in vitro. It effectively inhibited IL-6 and TNF-alpha production, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .
  • Comparative Analysis : When compared to other thiazole derivatives, this compound exhibited superior activity against certain bacterial strains and showed enhanced cytotoxicity against cancer cells, highlighting its potential as a lead compound for drug development .

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